molecular formula C12H13Cl2N3OS B1335290 5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-89-6

5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1335290
CAS No.: 588673-89-6
M. Wt: 318.2 g/mol
InChI Key: UBDOXXWEGROOKO-UHFFFAOYSA-N
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Description

5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the 1,2,4-triazole family, characterized by a triazole ring bearing a thiol group and a 1-(2,4-dichlorophenoxy)ethyl substituent. This structure is of significant interest in medicinal and agricultural chemistry research. Compounds based on the 1,2,4-triazole-3-thiol scaffold, particularly those incorporating 2,4-dichlorophenoxy moieties, are frequently investigated for their potential biological activities . Research on analogous structures indicates potential utility in developing anti-inflammatory agents, with structure-activity relationship (SAR) studies showing that the presence of electron-withdrawing groups like chlorine on the phenyl ring can enhance activity . Furthermore, 1,2,4-triazole derivatives are extensively explored as herbicidal agents. Many commercial herbicides function as acetolactate synthase (ALS) inhibitors, and triazole-based compounds are a key focus in this area to address the challenge of herbicide-resistant weeds . The specific substitution pattern on the triazole core, including alkyl and phenoxy groups, is a critical parameter in optimizing such activity. This product is intended for research and development purposes only, specifically for use in chemical synthesis, biological screening, and structure-activity relationship studies. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDOXXWEGROOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136083
Record name 5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-89-6
Record name 5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588673-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Triazole-3-thiol Core

  • Starting materials: Hydrazine hydrate and carbon disulfide are reacted to form thiocarbohydrazide intermediates.
  • Cyclization: The thiocarbohydrazide undergoes cyclization under acidic or basic conditions to yield the 1,2,4-triazole-3-thiol ring system.
  • Reaction conditions: Typically performed in ethanol or isopropanol solvents at temperatures ranging from 80°C to reflux, with reaction times of several hours to ensure complete cyclization.

Introduction of the 4-Ethyl Group

  • Alkylation step: The 4-position of the triazole ring is alkylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Optimization: Reaction parameters such as solvent choice, temperature (room temperature to 80°C), and molar ratios are optimized to maximize yield and minimize side reactions.

Attachment of the 1-(2,4-Dichlorophenoxy)ethyl Moiety

  • Phenoxyethyl precursor synthesis: 2,4-dichlorophenol is reacted with an appropriate ethylating agent (e.g., 1-bromo-1-chloroethane) to form 1-(2,4-dichlorophenoxy)ethyl intermediates.
  • Coupling reaction: The phenoxyethyl intermediate is then coupled to the triazole-thiol core via nucleophilic substitution or alkylation, often under basic conditions.
  • Reaction conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (60–100°C).

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Cyclization to triazole-thiol Hydrazine hydrate + carbon disulfide Ethanol/Isopropanol 80–100°C 4–8 hours Acidic/basic catalysis may be used
Alkylation at 4-position Ethyl bromide + base (K2CO3/NaH) Acetone/DMF RT to 80°C 2–6 hours Stoichiometry critical for selectivity
Phenoxyethyl attachment 1-(2,4-dichlorophenoxy)ethyl halide + base DMF/DMSO 60–100°C 3–8 hours Polar aprotic solvents preferred

Analytical Characterization Post-Synthesis

Research Findings on Preparation Efficiency

  • Yield: Reported yields for similar triazole-thiol syntheses range from 60% to 85%, depending on reaction conditions and purification methods.
  • Purity: Final products typically achieve >95% purity after recrystallization or chromatographic purification.
  • Scalability: Industrial synthesis may employ continuous flow reactors to improve reproducibility and throughput, with solvent recycling and in-line purification.

Comparative Data Table of Related Triazole-Thiol Syntheses

Compound Variant Key Synthetic Step Yield (%) Purity (%) Reference/Notes
This compound Alkylation + phenoxyethyl coupling 70–80 >95 Synthesized under basic conditions, optimized temperature
5-(1-(2,4-dichlorophenoxy)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Similar route with methyl group 65–75 97 Reported molecular weight 304.20 g/mol
4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol Allylation + phenoxyethyl attachment 60–85 95 Multi-step synthesis with alkylation and Mannich reactions

Scientific Research Applications

Fungicide

One of the primary applications of this compound is as a fungicide. Its effectiveness against various fungal pathogens makes it a valuable tool in crop protection.

  • Target Fungi :
    • Fusarium spp.
    • Botrytis cinerea

Studies have shown that the compound inhibits fungal growth through interference with cellular processes, making it effective in preventing crop diseases.

PathogenMode of ActionEfficacy (%)
Fusarium spp.Inhibition of cell wall synthesis85
Botrytis cinereaDisruption of membrane integrity78

Plant Growth Regulator

Research indicates that this compound may also function as a plant growth regulator, promoting healthier growth patterns and improving yield.

  • Effects on Plants :
    • Enhanced root development
    • Increased resistance to environmental stressors

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, suggesting potential use in therapeutic formulations.

  • Tested Bacteria :
    • Escherichia coli
    • Staphylococcus aureus

In vitro studies revealed that the compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

BacteriaMIC (µg/mL)Activity Level
Escherichia coli32Moderate
Staphylococcus aureus16High

Potential Anticancer Properties

Emerging research suggests that the compound may have anticancer properties, particularly against certain cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

Preliminary studies indicate that the compound induces apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Agricultural Efficacy

In a field trial conducted in 2023, crops treated with 5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol showed a marked reduction in fungal infections compared to untreated controls. The trial demonstrated a yield increase of approximately 20% , validating its effectiveness as a fungicide.

Case Study 2: Antimicrobial Testing

A laboratory study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name R4 R5 Key Features
5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (Target) Ethyl 1-(2,4-Dichlorophenoxy)ethyl High lipophilicity; electron-withdrawing Cl groups enhance redox potential
5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Ethyl 4-Tert-butylphenyl Steric hindrance from tert-butyl improves thermal stability and catalysis
5-(1-(2-Chloro-4-fluorophenoxy)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Ethyl 1-(2-Chloro-4-fluorophenoxy)ethyl Mixed halogen substitution modulates electronic properties
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Phenyl 3,4,5-Trimethoxyphenyl Methoxy groups enhance solubility and antimicrobial activity
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 2-Chlorophenyl + Schiff base Nitro and imine groups enable photochemical applications

Key Observations :

  • Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce molecular flexibility but increase thermal stability, whereas smaller groups (e.g., ethyl in the target compound) balance reactivity and solubility.
  • Biological Activity : Analogs with methoxy or halogenated aryl groups (e.g., ) exhibit antifungal and antibacterial properties, suggesting the target compound may share similar bioactivity.
Physicochemical Properties
  • Spectroscopic Data: IR: Triazole-thiols show characteristic peaks for -SH (~2500 cm⁻¹), C=N (~1630 cm⁻¹), and C-S (~1220 cm⁻¹) . NMR: Aromatic protons in dichlorophenoxy groups resonate at δ 7.0–8.0 ppm, while ethyl groups appear as triplets at δ 1.2–1.5 ppm .
  • Thermal Stability : Compounds with tert-butyl groups (e.g., ) exhibit higher melting points (>200°C) due to steric stabilization, whereas halogenated analogs may decompose at lower temperatures.

Biological Activity

5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588673-89-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃Cl₂N₃OS. Its structure features a triazole ring which is known for its significant role in various biological activities. The presence of the dichlorophenoxy group enhances its interaction with biological targets.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity by inhibiting the synthesis of ergosterol in fungal cell membranes. The compound's structural characteristics suggest it may function similarly to established antifungal agents like fluconazole and itraconazole .

Table 1: Antifungal Activity Comparison

CompoundActivity TypeReference
FluconazoleAntifungal
ItraconazoleAntifungal
This compoundPotentially Antifungal

Antitumor Activity

Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms such as mitochondrial depolarization and activation of caspases . The compound under investigation may exhibit similar antitumor effects due to its structural similarities to other active triazole compounds.

Case Study: Antiproliferative Effects
In vitro studies have demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with a similar structure were found to have IC50 values indicating significant antiproliferative activity against HeLa and Jurkat cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in fungal growth and cancer cell proliferation. The triazole ring likely interferes with the biosynthesis of essential components within these cells.

Toxicity Profile

Preliminary toxicity assessments indicate that while triazoles generally possess low toxicity profiles, further studies are necessary to establish the safety margins for this specific compound. The acute toxicity data for related compounds suggest that they can be classified within a safe range for therapeutic use .

Table 2: Toxicity Data Overview

CompoundLD50 (mg/kg)Toxicity Class
5-[1-(2,4-Dichlorophenoxy)ethyl]-...TBDTBD
4-(3,4-dimethoxybenzylidene)...1190IV

Q & A

Q. Key Reference Findings :

  • Substitution at the 4-position with aromatic groups (e.g., phenyl) enhances antitumor activity by intercalating DNA .
  • Dichlorophenoxy derivatives show 2–4x higher MIC values against Candida albicans compared to non-halogenated analogs .

Advanced: What mechanisms underlie the antimicrobial activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Thiol groups bind to cysteine residues in fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .
  • Membrane Disruption : Hydrophobic substituents (e.g., ethyl, dichlorophenoxy) integrate into lipid bilayers, causing leakage and cell death .
  • Resistance Mitigation : Synergistic studies with fluconazole reduce MIC values by 50% in resistant C. albicans strains .

Q. Experimental Design :

  • Use time-kill assays and SEM to visualize membrane damage.
  • Compare IC₅₀ values against control triazoles (e.g., clotrimazole) .

Advanced: How can contradictions in reported synthesis yields or biological data be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize solvents (e.g., absolute ethanol vs. technical grade) and drying methods (Na₂SO₄ vs. MgSO₄) .
  • Statistical Analysis : Apply ANOVA to compare yields across labs; outliers may arise from impure intermediates or varying reflux times .
  • Biological Assay Calibration : Use reference strains (e.g., ATCC 90028 for fungi) and uniform inoculum sizes to minimize variability .

Case Study :
A 20% yield discrepancy in NaBH₄ reductions was traced to incomplete removal of ethanol traces, which quenched the reducing agent .

Advanced: How can computational methods (e.g., DFT, molecular docking) complement experimental studies?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites (e.g., sulfur atoms in thiol groups) .
  • Molecular Docking : Simulate binding to C. albicans CYP51 (PDB: 5TZ1) to prioritize substituents with high docking scores (>-8.0 kcal/mol) .
  • ADMET Prediction : Use QSAR models to estimate toxicity (e.g., hepatotoxicity risk via ProTox-II) and bioavailability (LogP <5) .

Q. Integrated Workflow :

Synthesize derivatives with computationally predicted high activity.

Validate via MIC assays and compare with docking results .

Advanced: What strategies improve selectivity for microbial targets over human cells?

Methodological Answer:

  • Target-Specific Design : Exploit structural differences between fungal CYP51 and human homologs (e.g., larger active site in fungi) .
  • Prodrug Approaches : Mask thiol groups with acetyl protectors, which are cleaved by fungal esterases but not human enzymes .
  • Cytotoxicity Screening : Test against human keratinocytes (HaCaT) and hepatocytes (HepG2) to calculate selectivity indices (SI >10) .

Q. Reference Data :

  • Analogous triazoles show SI values of 12–15 for fungi vs. human cells, driven by dichlorophenoxy groups .

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